N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, a carbamoylmethyl group, and a thiadiazolyl group attached to a benzamide backbone
Preparation Methods
The synthesis of N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves multiple steps. One common method includes the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives using peptide coupling reagents such as EDCI and HOBt . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the coupling process. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as sulfonamides and benzamides.
Scientific Research Applications
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Biological Studies: Researchers study its effects on cellular processes and its potential as an enzyme inhibitor.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a crucial role in cellular signaling pathways . By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and survival. This inhibition is particularly relevant in the context of cancer treatment, where the compound can prevent the growth and spread of cancer cells.
Comparison with Similar Compounds
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with other sulfonamide and thiadiazole derivatives:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is similar in structure and is used as an intermediate in the synthesis of glyburide.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound features a different heterocyclic ring but shares similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S3/c18-29(25,26)13-8-6-12(7-9-13)19-14(23)10-27-17-22-21-16(28-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H2,18,25,26)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXPBWKKMDVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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